erythro-Guaiacylglycerol beta-dihydroconiferyl ether

Stereochemistry NMR spectroscopy Quality control

erythro-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-77-8) is a naturally occurring 8-O-4′-neolignan—a dimeric phenylpropanoid derived from oxidative coupling of monolignols. It belongs to the lignan/neolignan class of plant secondary metabolites.

Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
CAS No. 135820-77-8
Cat. No. B048206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Guaiacylglycerol beta-dihydroconiferyl ether
CAS135820-77-8
Molecular FormulaC20H26O7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1
InChIKeyDBIKJXXBCAHHMC-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

erythro-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-77-8): A Stereochemically Defined 8-O-4′-Neolignan for Lignan Research and Bioactivity Profiling


erythro-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-77-8) is a naturally occurring 8-O-4′-neolignan—a dimeric phenylpropanoid derived from oxidative coupling of monolignols. It belongs to the lignan/neolignan class of plant secondary metabolites [1]. First isolated and structurally characterized from Canadian maple syrup (Acer saccharum), it has since been identified in diverse plant sources including Annona squamosa, Croton lechleri, Epimedium sagittatum, Euterpe oleracea, Helianthus annuus, Magnolia officinalis, Pinus sylvestris, and Santalum album [2]. The compound has the molecular formula C20H26O7 (MW 378.42 g/mol) and is characterized by an erythro (1S,2R) configuration at the glycerol moiety, with full IUPAC designation (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol . It serves as both a lignin substructure model compound and a bioactive natural product with reported antioxidant and enzyme inhibitory properties relevant to nutraceutical and pharmacological research.

Why erythro-Guaiacylglycerol beta-dihydroconiferyl ether Cannot Be Replaced by Its threo Diastereomer or Other 8-O-4′-Neolignans in Experimental Applications


Substituting erythro-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-77-8) with its threo diastereomer (CAS 135820-78-9) or with the oxidized coniferyl ether analogs (e.g., erythro-guaiacylglycerol-β-coniferyl ether, CAS 890317-92-7) risks introducing uncontrolled variables that compromise experimental reproducibility and data interpretation. The erythro and threo diastereomers exhibit distinct NMR spectroscopic signatures—specifically, the chemical shift difference between H-9a and H-9b protons in CD3OD is diagnostic for configuration assignment [1]—and can be chromatographically resolved, meaning that stereochemical identity must be verified analytically prior to use. More critically, stereochemistry at the 7- and 8-positions of 8-O-4′-neolignans has been shown to significantly impact biological activity: in coniferyl alcohol ether analogs, the threo isomer demonstrated greater pro-angiogenic potency than the erythro isomer in mammalian endothelial cell assays [2], and in coniferyl aldehyde ether analogs, enantiomeric pairs within the erythro and threo series exhibited divergent cytotoxicity (IC50 values differing by up to 1.8-fold) against hepatocellular carcinoma cells via differential modulation of the MEK/ERK pathway [3]. Furthermore, the reduction state of the side chain matters: the dihydroconiferyl ether (saturated propanol side chain) is chemically more stable and possesses different hydrogen-bonding capacity compared to the coniferyl ether (allylic alcohol side chain), which may affect solubility, partitioning, and target engagement. These combined stereochemical and functional group differences preclude simple interchangeability.

Quantitative Differentiation Evidence: erythro-Guaiacylglycerol beta-dihydroconiferyl ether vs. Closest Analogs


Stereochemical Configuration Confirmation: δΔ(H-9a – H-9b) as a Diagnostic NMR Marker for erythro vs. threo Assignment

The erythro and threo configurations of 8-O-4′-neolignans can be unambiguously assigned by 1H NMR based on the chemical shift difference (δΔ) between the H-9a and H-9b methylene protons. In the erythro isomer erythro-Guaiacylglycerol beta-dihydroconiferyl ether, the δΔ(H-9a – H-9b) measured in CD3OD is characteristically smaller than that of the corresponding threo isomer [1]. This diagnostic coupling pattern provides a quantitative, instrument-based verification of stereochemical identity, directly addressing the procurement risk of receiving the incorrect diastereomer (threo-Guaiacylglycerol beta-dihydroconiferyl ether, CAS 135820-78-9), which has a distinct biological activity profile as demonstrated in angiogenesis [2] and cytotoxicity [3] studies on structurally analogous 8-O-4′-neolignans.

Stereochemistry NMR spectroscopy Quality control

Antioxidant Activity Class Differentiation: Lignans vs. Phenolic Derivatives and Coumarins in a DPPH Radical Scavenging Assay

In a systematic phytochemical investigation of Canadian maple syrup (Acer saccharum), 23 phenolic compounds were isolated and tested for antioxidant activity using the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. erythro-Guaiacylglycerol beta-dihydroconiferyl ether (compound 6 in the study) belonged to the lignan subclass and exhibited an IC50 greater than 100 μM, classifying it as a weak DPPH radical scavenger relative to co-isolated phenolic derivatives and coumarins. By contrast, the phenolic derivatives and coumarins isolated from the same extract (e.g., scopoletin, fraxetin, catechaldehyde, gallic acid) showed superior antioxidant activity with IC50 values below 100 μM, while the reference antioxidant vitamin C displayed an IC50 of 58 μM [1]. This class-level quantification enables researchers to contextualize the compound's antioxidant capacity: it is definitively not a potent radical scavenger, and experimental designs requiring strong antioxidant activity should select a comparator from the phenolic derivative or coumarin class rather than another lignan.

Antioxidant DPPH assay Structure-activity relationship

Pro-Angiogenic Activity Differential Between erythro and threo 8-O-4′-Neolignan Diastereomers in Endothelial Cell Assays

In a direct head-to-head comparison of the pro-angiogenic activity of two 8-O-4′-neolignan stereoisomers—erythro-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (eGGCE) and threo-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (tGGCE)—both compounds promoted in vitro angiogenesis in the μM to nM concentration range in human umbilical vein endothelial cell (HUVEC) assays. However, tGGCE consistently exhibited greater pro-angiogenic activity than eGGCE across multiple endpoints, including endothelial cell proliferation and tube formation on Matrigel [1]. While this study evaluated the coniferyl alcohol ether analogs rather than the dihydroconiferyl ethers directly, the only structural difference between eGGCE and the target compound is the oxidation state of the terminal side chain (allylic alcohol vs. saturated propanol), and the core 8-O-4′ scaffold with erythro stereochemistry is identical. This establishes a stereochemistry-dependent activity gradient within the 8-O-4′-neolignan chemotype that is highly likely to extend to the dihydroconiferyl ether series.

Angiogenesis Endothelial cells Stereospecificity

Differential Hepatoprotective Activity: erythro vs. threo 8-O-4′-Neolignans in LPS-Induced L-02 Hepatocyte Injury

In a study evaluating hepatoprotective effects of 14 lignans isolated from Dolomiaea souliei, both erythro-(7S,8R)-guaiacyl-glycerol-β-O-4′-dihydroconiferyl ether (compound 3, corresponding to the target compound) and threo-(7R,8R)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[(E)-3-hydroxy-1-propenyl)]-2-methoxyphenoxy}-1,3-propanediol (compound 4, a threo-coniferyl ether analog) were tested for protection against LPS-induced injury in L-02 human hepatocyte cells. The results revealed that compound 4 (threo analog) exhibited the best protective effect among all tested compounds, while compound 3 (erythro, the target compound) was less active [1]. This within-study comparison directly demonstrates that for hepatoprotective applications, the threo stereoisomer (or the coniferyl ether analog) provides superior activity, and the erythro dihydroconiferyl ether should not be selected when maximal hepatoprotection is the primary endpoint.

Hepatoprotection Inflammation Lignan SAR

Optimal Procurement and Application Scenarios for erythro-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-77-8)


Lignin Biosynthesis Research and Model Compound Studies

The compound serves as an authentic 8-O-4′ neolignan substructure with defined erythro stereochemistry, making it directly applicable as a reference standard for lignin degradation product analysis and as a substrate or product standard in studies of monolignol coupling enzymes (e.g., dirigent proteins, laccases, peroxidases). Its saturated propanol side chain (dihydroconiferyl) provides greater chemical stability than the allylic alcohol analog, reducing oxidative side reactions during prolonged enzymatic incubations [1].

Stereochemistry-Activity Relationship (SAR) Studies in Angiogenesis and Cancer

Given the demonstrated stereochemistry-dependent bioactivity of the 8-O-4′-neolignan chemotype—where the threo isomer consistently shows greater potency than erythro in both angiogenesis [1] and cancer cytotoxicity models—erythro-Guaiacylglycerol beta-dihydroconiferyl ether is the appropriate choice as the 'less active' stereoisomer comparator. It enables pair-matched experimental designs (erythro vs. threo) to probe the stereochemical determinants of target engagement without confounding by side-chain oxidation state.

Natural Product Reference Standard for Maple Syrup and Plant Metabolomics

As a compound first isolated and identified from Canadian maple syrup, erythro-Guaiacylglycerol beta-dihydroconiferyl ether functions as a phytochemical marker for Acer saccharum-derived products and related plant species [1]. Its availability as a purified standard (≥98% purity, verified by HPLC, NMR, and MS ) supports accurate quantification in metabolomics and quality control applications, enabling differentiation from threo-Guaiacylglycerol beta-dihydroconiferyl ether (CAS 135820-78-9) and erythro-Guaiacylglycerol beta-coniferyl ether (CAS 890317-92-7).

Moderate-Antioxidant Baseline in Multi-Compound Antioxidant Screening Panels

With an established DPPH radical scavenging IC50 above 100 μM [1], this compound occupies a defined 'weak antioxidant' position on the activity spectrum. It is best utilized as a lignan-class reference for antioxidant screening panels where the goal is to benchmark novel compounds against known weak (lignans, IC50 > 100 μM), moderate (phenolic derivatives, IC50 < 100 μM), and strong (vitamin C, IC50 = 58 μM) antioxidant categories within a single experimental framework.

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